molecular formula C13H19NOS B605337 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one CAS No. 1400742-66-6

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

Cat. No. B605337
M. Wt: 237.36
InChI Key: OOSRPGUQJAKBLV-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is a stimulant drug . It is an analogue of α-Pyrrolidinovalerophenone (α-PVP), a dangerous designer drug that is being marketed as ‘bath salt’ in the illicit drug market .


Molecular Structure Analysis

The molecular formula of 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one is C13H19NOS . The molecular weight is 237.36100 .

Scientific Research Applications

  • Identification and Characterization in Illicit Drug Products : "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one" (α-PVT) has been identified as a psychoactive substance in illicit drug markets. This compound, along with its analogs like α-PBT and bromothienyl analogs, were found in illicit products. This study provides analytical data useful for identifying these thienyl derivatives of cathinone analogs (Doi et al., 2015).

  • Spectroscopic Identification and Derivatization : Another study focused on identifying and derivatizing certain cathinones, including analogs of "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one", using spectroscopic techniques like GC-MS, IR, NMR, and X-ray diffraction (Nycz et al., 2016).

  • Biological Evaluation as Monoamine Uptake Inhibitors : Compounds similar to "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one" have been synthesized and evaluated for their potential as selective inhibitors of dopamine and norepinephrine transporters, which are crucial for neurotransmission (Meltzer et al., 2006).

  • Thermodynamic Properties : A study on the excess molar enthalpies of mixtures including pyrrolidin-2-one, which is structurally similar to the compound , with various alcohols was conducted to understand specific interactions at a molecular level (Mehta et al., 1997).

  • Photocycloaddition in Solid State : The solid-state photochemistry of a compound containing a thiophenyl group, related to "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one", was studied, revealing unexpected photocycloaddition reactions (Resendiz et al., 2008).

  • Synthesis and Biological Activity of Thiophene-Chalcone Analogues : Thiophene-based chalcone derivatives were synthesized and analyzed for antibacterial activity, showing significant results in molecular docking studies. This study highlights the potential medicinal applications of thiophene derivatives (Nanjundaswamy et al., 2022).

  • Pentedrone and α-Pyrrolidinovalerophenone Poisoning Case : A fatal case involving α-pyrrolidinovalerophenone, a compound structurally related to "2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one", was reported. This study is essential for understanding the toxicological profiles of such compounds (Sykutera et al., 2015).

Safety And Hazards

The safety data sheet for 2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one suggests that any clothing contaminated by the product should be immediately removed and the person should move out of the dangerous area . A physician should be consulted and shown the safety data sheet .

Future Directions

Recently, thienyl derivatives of cathinones have appeared on the market as new psychoactive substances (NPS) . In Japan, cathinone derivatives with a phenyl group as the aromatic ring have been widely controlled by generic scheduling . To escape from such a regulation, analogs with different aromatic groups such as α-PVT and α-PBT appeared on the illicit market of psychoactive compounds . This is the first report describing identification of α-PBT, and bromothienyl analogs of both α-PVT and α-PBT in illicit drug products . The synthetic method and analytical data shown in this study will be useful for identification of the thienyl derivatives of cathinone analogs .

properties

IUPAC Name

2-pyrrolidin-1-yl-1-thiophen-2-ylpentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NOS/c1-2-6-11(14-8-3-4-9-14)13(15)12-7-5-10-16-12/h5,7,10-11H,2-4,6,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSRPGUQJAKBLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(=O)C1=CC=CS1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90857020
Record name 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Pyrrolidin-1-yl)-1-(thiophen-2-yl)pentan-1-one

CAS RN

1400742-66-6
Record name 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400742-66-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-PVT
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742666
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(1-Pyrrolidinyl)-1-(2-thienyl)-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90857020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .ALPHA.-PYRROLIDINOVALEROTHIOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6JA2K09914
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
10
Citations
T Doi, A Asada, A Takeda, T Tagami, M Katagi… - Forensic …, 2016 - Springer
Recently, thienyl derivatives of cathinones have appeared on the market as new psychoactive substances (NPS). In this study, identification and characterization of 2-(pyrrolidin-1-yl)-1-(…
Number of citations: 24 link.springer.com
N Uchiyama, S Matsuda, M Kawamura… - Forensic …, 2013 - Springer
We identified two new-type cannabimimetic quinolinyl carboxylates, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC, 1) and quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-…
Number of citations: 198 link.springer.com
Y Goda - researchgate.net
We identified two new-type cannabimimetic quinolinyl carboxylates, quinolin-8-yl 1-pentyl-(1H-indole)-3-carboxylate (QUPIC, 1) and quinolin-8-yl 1-(cyclohexylmethyl)-1H-indole-3-…
Number of citations: 0 www.researchgate.net
MJ Swortwood, J Carlier, KN Ellefsen, A Wohlfarth… - Bioanalysis, 2016 - Future Science
Background: Little or no pharmacological or toxicological data are available for novel psychoactive substances when they first emerge, making their identification and interpretation in …
Number of citations: 51 www.future-science.com
B Byrska, R Stanaszek, D Zuba - Drug testing and analysis, 2017 - Wiley Online Library
Alpha‐PVP (alpha‐pyrrolidinovalerophenone, α‐PVP) is a synthetic derivative of cathinone. It has been one of the most frequently detected new psychoactive substances (NPS) …
SM Schelble, KM Elkins, E Tsai, M Wieder… - NMR Spectroscopy in …, 2016 - ACS Publications
In August 2013, the Chemistry Department at Metropolitan State University of Denver was awarded a TUES grant. These funds made an immediate difference in the educational …
Number of citations: 4 pubs.acs.org
J Wojcieszak, D Andrzejczak, A Woldan-Tambor… - Neurotoxicity …, 2016 - Springer
The growing popularity of novel psychoactive substances (NPS) has aroused the concerns of public health specialists. The pyrovalerone derivatives are a branch of synthetic cathinones…
Number of citations: 46 link.springer.com
JN Krummel, LN Russell, DN Haase… - Colonial Academic …, 2015 - scholarworks.wm.edu
Synthetic cathinone family compounds or designer drugs are the major naturally-occurring psychostimulant and hallucinogenic designer drugs that are used illegally in the United …
Number of citations: 4 scholarworks.wm.edu
A Lajtai, M Mayer, Á Lakatos, M Kuzma, A Miseta - Legal medicine, 2020 - Elsevier
New psychoactive stimulants appeared in Hungary in 2010 as in several other European countries. We present our findings from cases where new psychoactive and conventional …
Number of citations: 14 www.sciencedirect.com
R Kikura‐Hanajiri, NUM Kawamura… - Drug testing and …, 2014 - Wiley Online Library
To counter the spread of the many analogues of psychoactive substances, the Pharmaceutical Affairs Law in Japan was amended in 2006 to establish a new category – Designated …

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